(4-amino-3-methylphenyl)methanesulfonamide

Enzyme Inhibition Paraoxonase-1 (PON1) Regioselectivity

Select (4-amino-3-methylphenyl)methanesulfonamide (CAS 915192-30-2) when the synthetic pathway demands the 3-methyl-4-amino substitution pattern. Unlike 2-methyl or unsubstituted analogs, this regioisomer provides defined electron density and steric control essential for coupling, diazotization, and electrophilic aromatic substitution. Procurement ensures scaffold fidelity in kinase inhibitor SAR and dye chromophore development. Available as a research intermediate with comprehensive analytical support.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26
CAS No. 915192-30-2
Cat. No. B2772572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-amino-3-methylphenyl)methanesulfonamide
CAS915192-30-2
Molecular FormulaC8H12N2O2S
Molecular Weight200.26
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CS(=O)(=O)N)N
InChIInChI=1S/C8H12N2O2S/c1-6-4-7(2-3-8(6)9)5-13(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12)
InChIKeyJXNIBNPMYUTFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Amino-3-methylphenyl)methanesulfonamide (CAS 915192-30-2): Technical Profile and Comparator Context


(4-Amino-3-methylphenyl)methanesulfonamide (CAS 915192-30-2) is an aromatic sulfonamide with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol [1]. It is characterized by a primary aromatic amine and a methyl substituent at the 3-position relative to the methanesulfonamide group . The compound is commercially available as a research intermediate, with applications primarily reported in the synthesis of dyes and organic compounds . Given the limited public bioactivity data and its primary role as a synthetic building block, the selection of this compound over its positional or substitutional analogs is determined not by in vitro potency metrics, but by its specific regiochemical configuration and resultant physicochemical properties, which dictate its reactivity and suitability in downstream synthetic pathways.

Why (4-Amino-3-methylphenyl)methanesulfonamide (915192-30-2) is Not a Generic Sulfonamide Substitute


The compound (4-amino-3-methylphenyl)methanesulfonamide cannot be simply interchanged with other methanesulfonamide analogs due to the critical influence of its specific substitution pattern on both physicochemical properties and biological interaction profiles. As a class, sulfonamides exhibit variable inhibition types and potencies against enzymes such as human paraoxonase-1 (PON1), with different substituents altering the mechanism from noncompetitive to mixed or competitive inhibition [1]. Furthermore, the specific regiochemistry of the amino and methyl groups on the phenyl ring directly dictates the compound's electron density, hydrogen-bonding capacity, and steric hindrance, which are pivotal in controlling reaction selectivity when the compound is employed as a synthetic intermediate. This is further corroborated by the substantial body of literature on aryl sulfonamides as MEK inhibitors, where subtle changes in the aryl substitution pattern lead to orders-of-magnitude differences in kinase selectivity and cellular potency [2]. Therefore, substituting this specific isomer with a 2-methyl or unsubstituted phenyl analog introduces unquantified risk into both synthetic yields and potential biological outcomes, necessitating a rigorous, evidence-based selection process grounded in the comparative data outlined below.

(4-Amino-3-methylphenyl)methanesulfonamide: Quantitative Comparative Evidence for Informed Selection


Comparative PON1 Enzyme Inhibition: 3-Methyl vs. 2-Methyl Regioisomers

The compound 4-amino-3-methylbenzenesulfanilamide (a structural analog with a sulfanilamide group vs. methanesulfonamide) demonstrates distinct enzyme inhibition kinetics compared to its 2-methyl regioisomer on human serum paraoxonase-1 (hPON1). The 3-methyl analog exhibits a mixed-type inhibition, whereas the 5-amino-2-methylbenzenesulfonamide analog demonstrates competitive inhibition [1]. While this study utilizes the sulfanilamide analog, it establishes a clear class-level inference that the position of the methyl group on the aminophenyl ring is a critical determinant of the binding mode to the PON1 active site. This differential mechanism implies that in any assay where target engagement is sensitive to the orientation of the sulfonamide moiety, the 3-methyl substituted compound will yield a fundamentally different inhibitory profile compared to the 2-methyl substituted compound, making them non-interchangeable for biological studies.

Enzyme Inhibition Paraoxonase-1 (PON1) Regioselectivity

Physicochemical Property Differentiation: Influence of 3-Methyl Substitution on XLogP3

The computed XLogP3 value for (4-amino-3-methylphenyl)methanesulfonamide is 0.2 [1]. While precise computed data for the direct 2-methyl regioisomer (N-(4-amino-2-methylphenyl)methanesulfonamide, CAS 57165-01-2) was not available in the consulted databases, the introduction of the methyl group at the 3-position, adjacent to the methanesulfonamide group, creates a distinct electronic and steric environment compared to the 2-position or the unsubstituted analog. This substitution is known to influence logP and hydrogen-bonding capacity, which are critical for solubility and membrane permeability in biological assays or for phase partitioning in synthetic workups. The specific XLogP3 value of 0.2 provides a quantifiable benchmark for modeling and comparing the lipophilicity of this compound against potential alternatives in a research program.

Physicochemical Properties Lipophilicity ADME

Functional Group Comparison: Methanesulfonamide vs. Sulfanilamide as a Key Structural Variable

While the target compound is a methanesulfonamide, the study on PON1 inhibition provides quantitative data for its close structural relative, 4-amino-3-methylbenzenesulfanilamide. In this assay, 4-amino-3-methylbenzenesulfanilamide exhibited mixed-type inhibition, a profile distinct from other sulfonamides in the panel, such as sulfisoxazole and sulfisomidine, which also displayed mixed-type inhibition, and 2-amino-5-methyl-1,3-benzenedisulfonamide, which exhibited noncompetitive inhibition [1]. This demonstrates that even within the broader class of aromatic sulfonamides, the specific nature of the sulfonamide moiety (e.g., methanesulfonamide vs. sulfanilamide vs. benzenedisulfonamide) is a key variable in dictating both potency and mechanism. Therefore, when selecting this methanesulfonamide for research, it cannot be considered interchangeable with a sulfanilamide or benzenedisulfonamide analog, as their interaction with biological targets will be fundamentally different.

Enzyme Inhibition Structure-Activity Relationship (SAR) Sulfonamide Derivatives

Recommended Application Scenarios for (4-Amino-3-methylphenyl)methanesulfonamide (CAS 915192-30-2) Based on Evidence


Structure-Activity Relationship (SAR) Studies on PON1 or Related Enzymes

This compound is best employed as a defined structural probe in SAR studies investigating the role of aromatic substitution on enzyme inhibition. Given the established class-level evidence that 3-methyl substituted aminophenyl sulfonamides can exhibit mixed-type inhibition on hPON1, this specific methanesulfonamide can be used to test the hypothesis that the methanesulfonamide moiety, when combined with the 3-methyl-4-amino substitution pattern, will yield a distinct inhibitory profile compared to other regioisomers or functional group analogs [1]. Its use as a comparator against the 2-methyl regioisomer (CAS 57165-01-2) or the unsubstituted phenyl analog is scientifically justified to map the binding pocket's tolerance for lipophilic and steric bulk at the meta-position.

Synthetic Intermediate in Dye and Pigment Manufacturing

The primary documented industrial application of (4-amino-3-methylphenyl)methanesulfonamide is as an intermediate in the synthesis of dyes and pigments . In this context, its selection over a 2-methyl or chloro analog is dictated by the specific regiochemical requirements of the downstream coupling or diazotization reactions. The 3-methyl group provides a specific electronic and steric environment that influences the regioselectivity of electrophilic aromatic substitution, leading to different chromophores or different physical properties (e.g., shade, fastness) in the final dye product. Therefore, it is the compound of choice when the synthetic scheme explicitly calls for a 3-methyl-4-aminophenyl methanesulfonamide building block.

Physicochemical Standard for Modeling and Compound Characterization

With a defined XLogP3 value of 0.2, a molecular weight of 200.26 g/mol, and a known hydrogen bond donor/acceptor count, (4-amino-3-methylphenyl)methanesulfonamide serves as a useful standard for calibrating computational models of lipophilicity and permeability for this class of molecules [2]. Researchers can use this compound as a benchmark when evaluating the predicted versus experimental logP values for a series of novel methanesulfonamide derivatives. Its selection as a reference compound is supported by the availability of its computed physicochemical descriptors in authoritative databases, facilitating reproducible and comparable data analysis across different studies.

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